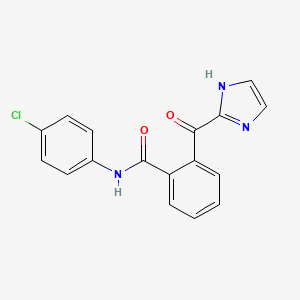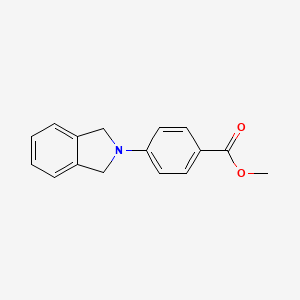![molecular formula C22H17Cl2N3O2 B5761416 3-chloro-N-{4-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5761416.png)
3-chloro-N-{4-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-{4-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide is a chemical compound that has been extensively studied due to its potential as a therapeutic agent. This compound is also known as CCB and has been found to possess significant biological activity.
Mechanism of Action
The mechanism of action of CCB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. CCB has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. By inhibiting MMP activity, CCB may prevent the invasion and metastasis of cancer cells. CCB has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
CCB has been found to exhibit a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the activity of MMPs, and inhibit the NF-κB signaling pathway. Additionally, CCB has been found to possess anti-inflammatory and antimicrobial properties.
Advantages and Limitations for Lab Experiments
One advantage of using CCB in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, CCB has been extensively studied, and its properties and effects are well documented. However, one limitation of using CCB in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on CCB. One area of research could be the development of new synthesis methods to produce CCB with improved yields and purity. Additionally, further studies could be conducted to better understand the mechanism of action of CCB and its effects on various cellular processes. Furthermore, research could be conducted to explore the potential use of CCB in the treatment of other diseases and conditions beyond cancer and inflammation.
Synthesis Methods
The synthesis of CCB involves the reaction of 3-chlorobenzoyl hydrazine with 4-nitrobenzoyl chloride, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with 3-chlorobenzoyl chloride to produce CCB. This synthesis method has been optimized to produce high yields of CCB with high purity.
Scientific Research Applications
CCB has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. CCB has also been found to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, CCB has been found to possess antimicrobial activity and has been studied for its potential use as an antimicrobial agent.
properties
IUPAC Name |
3-chloro-N-[4-[(E)-N-[(3-chlorobenzoyl)amino]-C-methylcarbonimidoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O2/c1-14(26-27-22(29)17-5-3-7-19(24)13-17)15-8-10-20(11-9-15)25-21(28)16-4-2-6-18(23)12-16/h2-13H,1H3,(H,25,28)(H,27,29)/b26-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARXVMGSCVCYBM-VULFUBBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)Cl)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)Cl)/C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-{4-[(1E)-1-{2-[(3-chlorophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5761342.png)

![4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5761360.png)


![5-methyl-3-(2-methylbenzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5761371.png)



![5-nitro-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5761393.png)
![2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol](/img/structure/B5761405.png)


